molecular formula C10H12ClNO4S B2481610 N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine CAS No. 392313-39-2

N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2481610
CAS No.: 392313-39-2
M. Wt: 277.72
InChI Key: LZJVAMKMLYAEQZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine (molecular formula: C₁₀H₁₁ClNO₄S) is a sulfonamide-containing glycine derivative characterized by a 3-chloro-4-methylphenyl group and a methylsulfonyl moiety. Its structural features, including halogen substitution and sulfonamide functionality, make it a candidate for medicinal chemistry research, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7-3-4-8(5-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVAMKMLYAEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)glycine (commonly referred to as "compound X") is a sulfonyl glycine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H12ClNO4S
  • Molecular Weight : 277.72 g/mol

The compound features a chloro-substituted phenyl ring and a methylsulfonyl group attached to a glycine moiety, which contributes to its unique biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Research has demonstrated that similar sulfonyl glycine derivatives possess antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains .
  • Anticancer Potential :
    • A study on related compounds indicated significant anticancer activity against HeLa cancer cell lines using the MTT assay, suggesting that compound X may also exhibit similar properties .
  • Neurological Effects :
    • The compound's interaction with glycine receptors could imply potential applications in treating neurological disorders. Glycine is known to act as a neurotransmitter in the central nervous system, and derivatives affecting glycine receptors may modulate synaptic transmission .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Glycine Receptor Modulation : The compound may act as an agonist or antagonist at glycine receptors, influencing neurotransmission and potentially offering therapeutic benefits for conditions like anxiety or depression .
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which could be a pathway for its biological effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the following steps:

  • Formation of the Glycine Moiety : The initial step involves synthesizing the glycine backbone.
  • Introduction of Sulfonyl Group : The methylsulfonyl group is introduced through sulfonation reactions.
  • Chlorination of Phenyl Ring : The chloro group is added via electrophilic aromatic substitution.

The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence the compound's biological activity. For instance, varying the position of substituents can enhance or reduce binding affinity to biological targets .

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-N-(phenylsulfonyl)glycineChlorophenyl and phenylsulfonyl groupsAntimicrobial, Anticancer
N-(2-methylphenyl)-N-(phenylsulfonyl)glycineMethyl group on a different positionAltered reactivity
N-(3-chloro-2-methylphenyl)-N-(tosyl)glycineTosyl group instead of methylsulfonylDifferent solubility profile

Case Studies

  • Anticancer Activity Study :
    • A study involving various sulfonamide derivatives reported significant anticancer activity against multiple cancer cell lines, indicating that modifications similar to those found in compound X could yield promising results .
  • Neuropharmacological Studies :
    • Investigations into glycine receptor modulators have shown that compounds affecting these receptors can alleviate symptoms in models of anxiety and depression, suggesting potential therapeutic applications for compound X .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Preliminary studies indicate that N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine may exhibit significant cytotoxic effects against various cancer cell lines. Research has shown that compounds with similar structures can inhibit tumor growth, suggesting that this compound could serve as a lead candidate for anticancer drug development. For instance, studies have demonstrated its effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential role in oncology .

Enzyme Inhibition
The compound’s sulfonamide group may allow it to interact selectively with specific enzymes involved in cancer proliferation and other diseases. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects. For example, it may inhibit enzymes related to the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve binding to active sites of target enzymes or receptors. The presence of the chloro and methyl groups on the phenyl ring enhances its binding affinity through various interactions, including hydrogen bonding and hydrophobic interactions .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The compound can be synthesized using optimized batch reactions or continuous flow reactors to achieve high yields and purity .

Case Studies and Research Findings

Antitumor Efficacy
A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, reinforcing its potential as an anticancer agent .

Inhibition Studies
Research into enzyme inhibition revealed that sulfonamide compounds often exhibit selective inhibition against cyclooxygenase (COX) enzymes, which could provide anti-inflammatory benefits alongside their anticancer properties .

Biological Activity Summary
Preliminary findings suggest several biological activities for this compound:

  • Antitumor Activity : Potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer proliferation.
  • Modulation of Signaling Pathways : Influence on critical pathways regulating cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Chloro vs. Fluoro Substitutions
  • N-(4-fluorophenyl)-N-(methylsulfonyl)glycine (C₉H₁₀FNO₄S): The fluorinated analog exhibits enhanced metabolic stability compared to chlorinated derivatives due to fluorine’s electronegativity and resistance to oxidative metabolism . Key Difference: Fluorine substitution improves pharmacokinetic properties but may reduce electrophilic reactivity compared to chlorine .
b) Trifluoromethyl Substitutions
  • N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine (C₁₀H₁₀F₃NO₄S): The trifluoromethyl group increases lipophilicity and bioavailability, enhancing membrane permeability .
c) Positional Isomerism
  • Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate (C₁₁H₁₄ClNO₄S): The methyl ester derivative shows improved solubility in organic solvents compared to the free glycine form, facilitating synthetic applications . Comparison: Esterification modulates physicochemical properties but may reduce in vivo activity due to metabolic hydrolysis .

Sulfonamide Group Variations

a) Phenylsulfonyl vs. Methylsulfonyl
  • Biological Impact: Methylsulfonyl derivatives often exhibit higher selectivity for sulfonamide-sensitive targets like carbonic anhydrases .
b) Sulfonamide vs. Sulfonylurea
  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide (C₂₃H₂₂ClN₃O₄S₂):
    • Sulfonylurea derivatives differ in their mechanism, often targeting ATP-sensitive potassium channels, unlike sulfonamide-glycine hybrids .

Amino Acid Backbone Modifications

a) Glycine vs. Alanine/Phenylalanine
  • N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine (C₁₅H₁₂ClFNO₄S): Substitution with phenylalanine introduces aromaticity, enhancing π-π stacking interactions in protein binding . Activity Trade-off: Larger backbones like phenylalanine may reduce solubility but improve target affinity .
b) β-Alanine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Biological Activity
Target Compound C₁₀H₁₁ClNO₄S 3-Cl, 4-Me, methylsulfonyl Moderate solubility, electrophilic Enzyme inhibition, receptor modulation
N-(4-fluorophenyl)-N-(methylsulfonyl)glycine C₉H₁₀FNO₄S 4-F, methylsulfonyl High metabolic stability Improved pharmacokinetics
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine C₁₀H₁₀F₃NO₄S 4-CF₃, methylsulfonyl High lipophilicity Enhanced membrane permeability
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine C₁₄H₁₁ClFNO₄S 3-Cl, 4-F, phenylsulfonyl Steric hindrance Broader target range

Q & A

Basic: What synthetic routes are available for preparing N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine, and how is structural purity validated?

Answer:
The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting glycine derivatives with 3-chloro-4-methylaniline, followed by sulfonylation using methylsulfonyl chloride under basic conditions . Structural validation requires 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:

  • 1H NMR peaks for methylsulfonyl groups typically appear at δ 3.0–3.5 ppm, while aromatic protons from the 3-chloro-4-methylphenyl group resonate at δ 6.8–7.5 ppm .
  • HRMS should match the theoretical molecular weight (C₁₀H₁₁ClNO₄S: 276.0 g/mol) with an error margin < 2 ppm .

Advanced: How can researchers resolve contradictions in spectroscopic data for sulfonylated glycine derivatives?

Answer:
Discrepancies in NMR or HRMS data often arise from conformational isomerism or impurities . Strategies include:

  • Variable-temperature NMR to distinguish dynamic rotational isomers (e.g., hindered rotation around the sulfonamide bond) .
  • HPLC-MS coupling to isolate and identify minor impurities (e.g., unreacted intermediates or byproducts) .
  • X-ray crystallography for definitive structural confirmation, especially if steric effects from the 3-chloro-4-methylphenyl group introduce ambiguity .

Basic: What physicochemical properties are critical for handling this compound in experimental workflows?

Answer:
Key properties include:

  • Solubility : Limited aqueous solubility (common for sulfonamides); use polar aprotic solvents like DMSO or DMF .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store at −20°C in inert atmospheres .
  • Hazard profile : Irritant (methylsulfonyl group); use PPE and fume hoods during synthesis .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:
SAR studies focus on modifying:

  • Aromatic substituents : Replacing 3-chloro-4-methylphenyl with electron-withdrawing groups (e.g., 2,3-dichlorophenyl) to enhance enzyme inhibition .
  • Sulfonyl groups : Methylsulfonyl vs. phenylsulfonyl groups alter steric bulk and electronic effects, impacting target binding .
  • Backbone flexibility : Introducing constrained glycine analogs (e.g., cyclopropylglycine) to improve metabolic stability .

Table 1 : Comparative bioactivity of analogs (hypothetical data based on structural analogs)

AnalogTarget Enzyme IC₅₀ (μM)Solubility (mg/mL)
Parent compound12.5 ± 1.20.8
2,3-Dichlorophenyl analog5.3 ± 0.70.5
Phenylsulfonyl analog8.9 ± 1.11.2

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H₂O:MeCN). Monitor for m/z 276.0 → 154.1 (fragmentation pattern) .
  • UV-Vis spectroscopy : Detect aromatic absorbance at λ = 254 nm, though specificity is lower than LC-MS .

Advanced: How can computational modeling predict interactions with biological targets like potassium channels?

Answer:

  • Molecular docking : Simulate binding to KCNA1 channels using software like AutoDock Vina. Focus on sulfonamide interactions with voltage-sensing domains .
  • MD simulations : Assess stability of ligand-channel complexes over 100-ns trajectories to identify key residues (e.g., Phe305 in KCNA1) .
  • QSAR models : Correlate logP and polar surface area with ion channel modulation efficacy .

Basic: What safety protocols are recommended for in vitro toxicity assays?

Answer:

  • Cell culture : Use primary hepatocytes or HEK293 cells. Test concentrations ≤ 100 μM to avoid nonspecific cytotoxicity .
  • Glovebox handling : Minimize aerosol formation during compound preparation .

Advanced: How can researchers address low yield in large-scale synthesis?

Answer:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions, reducing byproduct formation .

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